N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of furo[3,4-d]pyrimidines This compound is characterized by its complex structure, which includes a chloro-fluorophenyl group, a dioxo-furo-pyrimidine core, and a p-tolyl substituent
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-(3-Chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide or F3406-6730, is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release .
Mode of Action
F3406-6730 acts as a positive allosteric modulator (PAM) of the mGlu4 receptor . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate .
Biochemical Pathways
The activation of mGlu4 by F3406-6730 affects several biochemical pathways. These include the inhibition of cyclic AMP formation, modulation of calcium and potassium channels, and the activation of the mitogen-activated protein kinase pathway . These changes can lead to a decrease in neurotransmitter release, providing a potential therapeutic effect in conditions like Parkinson’s disease .
Result of Action
The molecular and cellular effects of F3406-6730’s action primarily involve the modulation of neurotransmitter release. By enhancing the response of mGlu4 receptors, it can decrease the release of glutamate, potentially reducing overexcitation in the nervous system . This has been shown to have potential therapeutic effects in preclinical rodent models of Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 3-chloro-4-fluoroaniline, p-tolylacetic acid, and various reagents to construct the furo[3,4-d]pyrimidine core. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its structural features suggest that it could exhibit interesting pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activity.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a precursor for other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide include other furo[3,4-d]pyrimidine derivatives with different substituents on the aromatic ring or the furo-pyrimidine core. Examples include:
- N-(3-chloro-4-fluorophenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(2,5-dioxo-4-(o-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. The presence of both chloro and fluoro groups, along with the p-tolyl substituent, may confer unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4/c1-11-2-4-12(5-3-11)19-18-16(10-30-20(18)28)26(21(29)25-19)9-17(27)24-13-6-7-15(23)14(22)8-13/h2-8,19H,9-10H2,1H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSYFPNAGYIEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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